molecular formula C8H6N2O B1590281 5-Acetyl-2-cyanopyridine CAS No. 249583-84-4

5-Acetyl-2-cyanopyridine

Cat. No. B1590281
M. Wt: 146.15 g/mol
InChI Key: XKHZUBPLEFQIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-cyanopyridine is a pharmaceutical intermediate and a heterocyclic compound . It has a molecular weight of 146.14600, a density of 1.19g/cm3, and a molecular formula of C8H6N2O . Its boiling point is 336.5ºC at 760 mmHg .


Synthesis Analysis

The synthesis of 5-Acetyl-2-cyanopyridine involves several steps. One method involves the reaction of 3-Acetylpyridine with Trimethylsilyl cyanide . Another method involves the reaction of 3-Acetylpyridine with potassium cyanide .


Molecular Structure Analysis

The molecular structure of 2-cyanopyridine, a related compound, has been studied using gas-phase electron diffraction and microwave data, along with ab initio calculations . The structure in the solid state is more different from that in the gas phase .


Chemical Reactions Analysis

5-Acetyl-2-cyanopyridine can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura coupling, a reaction that involves the functionalizing deboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

5-Acetyl-2-cyanopyridine has a boiling point of 336.5ºC at 760 mmHg, a flash point of 157.3ºC, and a density of 1.19g/cm3 . Its molecular formula is C8H6N2O, and its molecular weight is 146.14600 .

Scientific Research Applications

  • Synthesis of Nucleosides and Nucleotides : A study conducted by Inoue and Ueda (1978) demonstrates the use of derivatives of 5-Acetyl-2-cyanopyridine in the synthesis of 6-cyano- and 5-cyano-uridines, highlighting its importance in nucleoside and nucleotide chemistry (Inoue & Ueda, 1978).

  • Development of Therapeutic Agents : Research by Garner et al. (2011) explores the potential of a complex containing a 5-cyanouracil derivative (related to 5-Acetyl-2-cyanopyridine) as a light-activated dual-action therapeutic agent. This study signifies the role of such compounds in developing innovative medical treatments (Garner et al., 2011).

  • Antimicrobial and Antioxidant Applications : The work of Hamdy et al. (2013) and others shows the use of cyanopyridine derivatives in synthesizing compounds with significant tumor inhibitory and antioxidant activities. This indicates their potential application in cancer treatment and as antioxidants (Hamdy et al., 2013).

  • Chemical Synthesis and Modifications : Yakunin et al. (2002) and Dyachenko et al. (2001) have studied the synthesis and properties of derivatives of 5-Acetyl-2-cyanopyridine, showing its utility in chemical synthesis and modifications (Yakunin et al., 2002), (Yakunin et al., 2001).

  • Environmental Applications : Zhang et al. (2014) have investigated the use of a compound derived from 5-aminopyridine-2-carbonitrile (a related compound) in the creation of adsorbents for removing heavy metal ions from aqueous solutions, suggesting environmental remediation applications (Zhang et al., 2014).

Safety And Hazards

While specific safety and hazard information for 5-Acetyl-2-cyanopyridine is not available in the search results, it’s important to handle all chemicals with care and take necessary precautions .

Future Directions

The future directions of 5-Acetyl-2-cyanopyridine research could involve further exploration of its synthesis methods and its potential applications in various fields .

properties

IUPAC Name

5-acetylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHZUBPLEFQIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479249
Record name 5-Acetyl-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-cyanopyridine

CAS RN

249583-84-4
Record name 5-Acetyl-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Acetylpyridine N-oxide (2.0 g, 14.6 mmol) was dissolved in nitroethane (20 ml), and trimethylsilyl cyanide (1.7 g, 16.7 mmol) and N,N-dimethylcarbamoyl chloride (1.8 g, 16.7 mmol) were added thereto. The reaction mixture was stirred at room temperature for 16 hrs, concentrated under reduced pressure, combined with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure. The residue was subjected to a silica gel column chromatography and eluted with hexane-ethyl acetate (3:1, v/v) to give the titled compound (0.40 g, 21%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
21%

Synthesis routes and methods II

Procedure details

A mixture of 1-(6-bromopyridin-3-yl)ethanone (200 mg, 1.0 mmol) and CuCN (179 mg, 2.0 mmol) in anhydrous DMF (5 mL) was heated at 110° C. for 18 h under N2. The mixture was cooled to room temperature and diluted with water. After addition of EtOAc and filtration, the aqueous layer was extracted with EtOAc. The organic layer was washed with sat. NaHCO3 (aq), brine, and then dried (MgSO4) and concentrated. The product 5-acetylpicolinonitrile (120 mg) was obtained by silica gel chromatography (elution with 0-20% EtOAc/Hex).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
179 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-cyanopyridine
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-cyanopyridine
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2-cyanopyridine
Reactant of Route 4
Reactant of Route 4
5-Acetyl-2-cyanopyridine
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2-cyanopyridine
Reactant of Route 6
Reactant of Route 6
5-Acetyl-2-cyanopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.